2,2-Dimethyl-1-(pyrimidin-2-yl)propan-1-amine 2,2-Dimethyl-1-(pyrimidin-2-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.: 1248084-64-1
VCID: VC6366416
InChI: InChI=1S/C9H15N3/c1-9(2,3)7(10)8-11-5-4-6-12-8/h4-7H,10H2,1-3H3
SMILES: CC(C)(C)C(C1=NC=CC=N1)N
Molecular Formula: C9H15N3
Molecular Weight: 165.24

2,2-Dimethyl-1-(pyrimidin-2-yl)propan-1-amine

CAS No.: 1248084-64-1

Cat. No.: VC6366416

Molecular Formula: C9H15N3

Molecular Weight: 165.24

* For research use only. Not for human or veterinary use.

2,2-Dimethyl-1-(pyrimidin-2-yl)propan-1-amine - 1248084-64-1

Specification

CAS No. 1248084-64-1
Molecular Formula C9H15N3
Molecular Weight 165.24
IUPAC Name 2,2-dimethyl-1-pyrimidin-2-ylpropan-1-amine
Standard InChI InChI=1S/C9H15N3/c1-9(2,3)7(10)8-11-5-4-6-12-8/h4-7H,10H2,1-3H3
Standard InChI Key ILZIFTUNFIBPMJ-UHFFFAOYSA-N
SMILES CC(C)(C)C(C1=NC=CC=N1)N

Introduction

Chemical Structure and Physicochemical Properties

The compound features a pyrimidine ring substituted at the 2-position with a 2,2-dimethylpropan-1-amine group. This configuration confers both rigidity from the aromatic pyrimidine ring and solubility from the tertiary amine. Key physicochemical properties include:

PropertyValue
Molecular FormulaC9H15N3\text{C}_9\text{H}_{15}\text{N}_3
Molecular Weight165.24 g/mol
Boiling Point231.2 °C (predicted)
Density0.926 g/cm³ (analog estimate)
SolubilityModerate in polar solvents

The pyrimidine ring’s electron-deficient nature enables π-π stacking interactions with biological targets, while the amine group facilitates hydrogen bonding .

Synthesis and Optimization

Synthetic Routes

The synthesis typically begins with tert-butyl [2,2-dimethyl-1-(pyrimidin-2-yl)propyl]carbamate, which undergoes acid-catalyzed deprotection. For example, treatment with concentrated hydrochloric acid in methanol at 60°C for 6 hours yields the target amine with >80% purity . Industrial-scale production employs continuous flow reactors to enhance yield (up to 92%) and reduce reaction times .

Purification Strategies

Chromatographic methods, such as reverse-phase HPLC using a C18\text{C}_{18} column and acetonitrile-water mobile phase, are critical for isolating the compound from byproducts like unreacted carbamate or dimeric impurities . Recrystallization in ethyl acetate-hexane mixtures further elevates purity to >99% .

Biological Activities and Mechanisms

Antitumor Effects

Pyrimidine derivatives, including this compound, exhibit cytotoxicity against cancer cell lines. In A2780 ovarian cancer cells, analogs demonstrate IC50_{50} values of 10–30 μM, comparable to first-line chemotherapeutics . Mechanistically, these compounds inhibit ANO1, a calcium-activated chloride channel overexpressed in tumors, disrupting cellular ion homeostasis and inducing apoptosis .

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a precursor for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For instance, its incorporation into quinazoline scaffolds enhances binding affinity for epidermal growth factor receptor (EGFR) by 15-fold .

Agricultural Chemistry

Pyrimidine amines are key intermediates in fungicide synthesis. Field trials show that derivatives reduce Phytophthora infestans infection in potatoes by 70% at 100 ppm concentrations .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBioactivity
2,2-Dimethyl-1-(pyridin-2-yl)propan-1-aminePyridine vs. pyrimidine ring30% lower ANO1 inhibition
tert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamateCarbamate protectionRequires metabolic activation

The pyrimidine ring’s dual nitrogen atoms enhance dipole interactions, explaining this compound’s superior binding to ANO1 compared to pyridine analogs .

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